(R)-2-(4-Nitrophenyl)oxirane
Overview
Description
(R)-2-(4-Nitrophenyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
78038-42-3 |
---|---|
Molecular Formula |
C8H7NO3 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(2S)-2-(4-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2/t8-/m1/s1 |
InChI Key |
YKIUTLHCSNCTDZ-MRVPVSSYSA-N |
SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Pictograms |
Irritant |
Synonyms |
(2S)-2-(4-Nitrophenyl)-oxirane; (2S)-(4-Nitrophenyl)-oxirane; (S)-(+)-p-Nitrostyrene oxide; (S)-4-Nitrostyrene oxide |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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